2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide
Description
2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide is a complex organic compound characterized by the presence of chloro, sulfanyl, and sulfamoyl functional groups
Properties
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S2/c1-3-22(4-2)27(24,25)15-9-10-17(16(11-15)21-18(23)12-19)26-14-7-5-13(20)6-8-14/h5-11H,3-4,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZSYVDHONHARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroacetamide with 2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl derivatives under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or the sulfamoyl group to an amine.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or alkoxides.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Applications
Numerous studies have investigated the anticancer properties of compounds similar to 2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide. Research indicates that derivatives containing sulfonamide groups exhibit cytotoxic activity against various cancer cell lines, including breast, colon, and cervical cancers .
Case Study:
In a notable study, researchers synthesized a series of sulfonamide derivatives and evaluated their effects on cancer cell viability. The results demonstrated that certain compounds induced apoptosis in cancer cells through caspase activation pathways, highlighting their potential as therapeutic agents .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Sulfonamide derivatives are known for their ability to inhibit bacterial growth by targeting folate synthesis pathways within microbial cells.
Case Study:
In an investigation of antimicrobial efficacy, a related compound was tested against various bacterial strains. Results indicated significant inhibition at low concentrations, suggesting its potential utility in treating bacterial infections .
Summary of Applications
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The chloro and sulfanyl groups may interact with enzymes or receptors, altering their activity. The sulfamoyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other chloroacetamide derivatives and sulfanyl-substituted phenyl compounds. Compared to these, 2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide, with the CAS number 795287-66-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₂₀Cl₂N₂O₃S₂
- Molar Mass : 447.4 g/mol
- Density : 1.42 g/cm³ (predicted)
- pKa : 11.76 (predicted)
The compound's biological activity can be attributed to its structural features, particularly the presence of the acetamide group and the chlorophenyl moiety. These components are known to interact with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways.
Enzyme Interactions
Research indicates that compounds similar to this compound may exhibit inhibition against cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—mediators of inflammation and pain. Molecular docking studies have shown promising binding affinities to both COX-1 and COX-2 enzymes, suggesting potential analgesic properties .
Analgesic Activity
A study evaluating the analgesic effects of related compounds demonstrated significant pain relief in animal models when compared to standard analgesics like diclofenac sodium. The mechanism is likely through COX inhibition, leading to reduced prostaglandin synthesis .
Antimicrobial Activity
Compounds containing the sulfonamide group, such as this compound, have been shown to possess antimicrobial properties. The sulfonamide moiety is known for its efficacy against a range of bacterial infections by inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis .
Antiviral and Antitumor Properties
Research has indicated that derivatives of acetamide compounds can exhibit antiviral and antitumor activities. The mechanisms involve interference with viral replication processes and modulation of apoptotic pathways in cancer cells .
Case Studies and Research Findings
Several studies have focused on the biological activity of acetamide derivatives:
- Docking Studies : A study conducted on various acetamide derivatives revealed their potential as analgesics through molecular docking techniques. The binding affinities were comparable to established analgesics, indicating a viable pathway for further development .
- Antimicrobial Testing : In vitro tests on similar compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antimicrobial agents .
- In Vivo Analgesic Models : In vivo studies using hot plate models showed that certain derivatives exhibited significant analgesic effects, supporting their potential therapeutic use in pain management .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide, and what reaction conditions optimize yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a sulfonamide precursor with 2-chloroacetyl chloride in anhydrous conditions. For example, demonstrates that refluxing in ethanol with sodium acetate as a base yields similar acetamide derivatives with ~85% efficiency. Key parameters include:
- Solvent : Ethanol or dichloromethane.
- Catalyst : Sodium acetate or triethylamine.
- Temperature : Reflux (70–80°C) for 30–60 minutes.
- Purification : Recrystallization from ethanol-dioxane mixtures .
Q. How can spectroscopic techniques (e.g., NMR, IR, mass spectrometry) confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : H NMR can identify aromatic protons (δ 7.0–8.0 ppm), sulfonamide NH (δ ~10.5 ppm), and diethyl groups (δ 1.0–1.5 ppm for CH, δ 3.0–3.5 ppm for CH) .
- IR : Stretching vibrations for C=O (1680–1720 cm), S=O (1150–1250 cm), and C-Cl (750–800 cm) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z ~467) and fragmentation patterns for the chloroacetamide moiety .
Q. What functional groups in this compound are critical for its reactivity in heterocyclic synthesis?
- Methodological Answer :
- Chloroacetamide Group : Acts as an electrophilic site for nucleophilic substitution (e.g., with thiols or amines) to form thioethers or amides .
- Diethylsulfamoyl Group : Participates in hydrogen bonding and π-stacking, influencing crystallization and biological interactions .
- Aromatic Sulfanyl Group : Enhances stability and enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
- Methodological Answer : Challenges include disorder in the diethylsulfamoyl group and twinning due to flexible substituents. SHELXL (via SHELX suite) refines structures by:
- Applying restraints to disordered ethyl groups.
- Using TWIN/BASF commands to model twinned data.
- Validating hydrogen bonding networks (e.g., C–H···O interactions) with PLATON .
Q. How do computational methods (e.g., DFT, molecular docking) aid in understanding electronic properties and potential biological targets?
- Methodological Answer :
- DFT Calculations : Predict electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the sulfonamide group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity .
- Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or kinase enzymes. The diethylsulfamoyl group’s hydrophobic interactions with active-site residues can guide lead optimization .
Q. What strategies resolve conflicting data regarding the diethylsulfamoyl group’s reactivity in cross-coupling reactions?
- Methodological Answer : Contradictions in catalytic efficiency (e.g., Pd vs. Cu systems) are addressed by:
- Optimizing Ligands : Bulky phosphine ligands (e.g., XPhos) improve Pd-catalyzed coupling yields.
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in Ullmann-type reactions .
- Kinetic Studies : Monitor reaction progress via HPLC to identify side reactions (e.g., dechlorination) .
Q. How do intermolecular interactions influence the compound’s physicochemical properties?
- Methodological Answer : X-ray studies (e.g., ) reveal:
- Hydrogen Bonds : N–H···O interactions between sulfonamide and carbonyl groups stabilize crystal packing.
- π-Stacking : Aromatic rings align with 3.5–4.0 Å spacing, affecting solubility and melting point.
- Torsional Strain : Twisting of the nitro group (if present) impacts planarity and reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
